molecular formula C10H16N4 B15260310 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine

Cat. No.: B15260310
M. Wt: 192.26 g/mol
InChI Key: JUEZABORGWZWFZ-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine is a bicyclic heterocyclic compound characterized by a pyrido[4,3-d]pyrimidine core fused with a saturated six-membered ring system. The molecule features a propan-2-amine substituent at position 2 of the pyrido-pyrimidine scaffold.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)propan-2-amine

InChI

InChI=1S/C10H16N4/c1-10(2,11)9-13-6-7-5-12-4-3-8(7)14-9/h6,12H,3-5,11H2,1-2H3

InChI Key

JUEZABORGWZWFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C2CNCCC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Core
Compound Name Core Structure Substituents/Modifications Key Structural Differences
2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine (Target) Pyrido[4,3-d]pyrimidine Propan-2-amine at position 2 Reference compound
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine [1,2,4]Triazolo[4,3-a]pyridine Triazole ring instead of pyrido-pyrimidine Reduced aromaticity; altered π-π stacking
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine Chlorine at position 4; [2,3-d] isomer Increased electronegativity; positional isomer
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine [1,2,4]Triazolo[4,3-a]pyridine Isopropyl group at position 3; sulfur atoms Enhanced lipophilicity; potential metabolic stability

Key Observations :

  • Replacement of the pyrido-pyrimidine core with triazolo systems (e.g., ) introduces sulfur or nitrogen-rich heterocycles, which may improve metabolic stability but reduce planarity for target binding.
  • Positional isomers (e.g., [2,3-d] vs.
Substituent Effects on Physicochemical Properties
Compound Name Substituent Features Molecular Weight (g/mol) Calculated logP*
Target Compound Propan-2-amine (basic group) Not specified ~1.8 (estimated)
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Chlorine (electron-withdrawing) 198.63 ~2.1
2-amino-5-[3-(trifluoromethoxy)phenyl]-pyrido[2,3-d]pyrimidine-4,7-dione Trifluoromethoxy phenyl; dione 377.28 ~3.5
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine Piperidine (bulky substituent) Not specified ~2.3

Key Observations :

  • Bulky substituents like piperidine may improve target selectivity by occupying hydrophobic pockets but could limit blood-brain barrier penetration.
Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition : Pyrido-pyrimidine derivatives (e.g., ) are often potent kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The chloro-substituted analog may exhibit enhanced binding via halogen bonding.
  • Metabolic Stability : Triazolo derivatives (e.g., ) with sulfur or nitrogen-rich cores may resist cytochrome P450-mediated oxidation, improving half-life .

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